![molecular formula C38H28FeMoO4P2 B3340503 [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) CAS No. 67292-28-8](/img/structure/B3340503.png)
[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0): is a coordination compound that features a molybdenum center coordinated to four carbonyl groups and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene. This compound is of interest due to its unique structural and electronic properties, making it useful in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) typically involves the reaction of molybdenum hexacarbonyl with 1,1’-bis(diphenylphosphino)ferrocene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The general reaction scheme is as follows:
Mo(CO)6+dppf→(CO)4Mo(dppf)
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with scaled-up reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, reducing the molybdenum center to lower oxidation states.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or a coordinating solvent.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of carbonyl ligands with phosphines can yield phosphine-substituted molybdenum complexes.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology and Medicine:
Biological Studies: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Medical Research: Its potential as a therapeutic agent is being explored, particularly in the field of cancer research.
Industry:
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Environmental Applications: It is investigated for its role in catalytic processes for environmental remediation, such as the reduction of pollutants.
Mechanism of Action
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) exerts its effects involves the coordination of the molybdenum center to various substrates. The compound can facilitate electron transfer processes, stabilize transition states, and activate small molecules through its unique coordination environment. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies.
Comparison with Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): This compound features a palladium center instead of molybdenum and is used in palladium-catalyzed coupling reactions.
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II): Similar to the above compound but with a different ligand structure, used in similar catalytic applications.
Uniqueness: The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) lies in its combination of a molybdenum center with the 1,1’-bis(diphenylphosphino)ferrocene ligand. This combination imparts distinct electronic and structural properties that are not observed in similar compounds with different metal centers or ligands. These properties make it particularly effective in specific catalytic and synthetic applications.
Properties
CAS No. |
67292-28-8 |
|---|---|
Molecular Formula |
C38H28FeMoO4P2 |
Molecular Weight |
762.4 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+);molybdenum |
InChI |
InChI=1S/2C17H14P.4CO.Fe.Mo/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;/q2*-1;;;;;+2; |
InChI Key |
ZHNSVORDFDTSPT-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[Mo] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2].[Mo] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


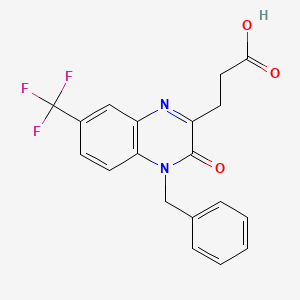
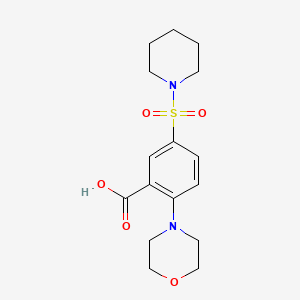
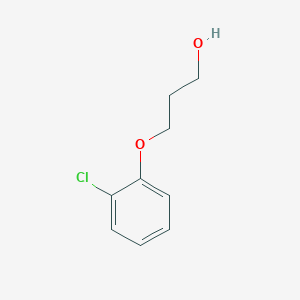
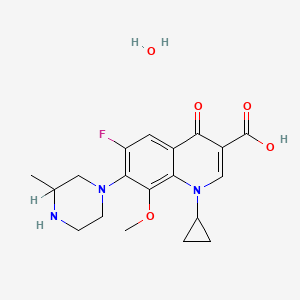
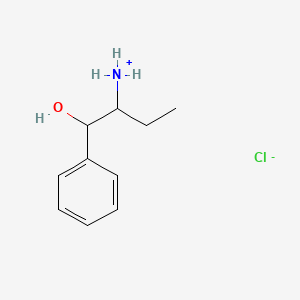
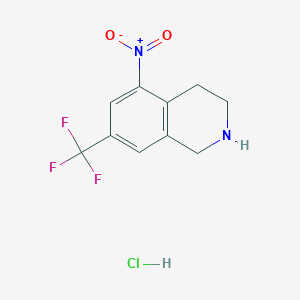
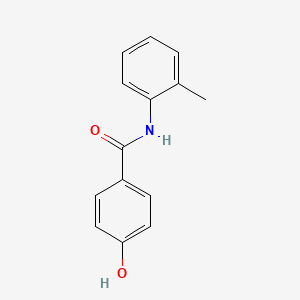
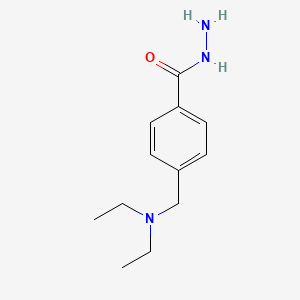
![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)

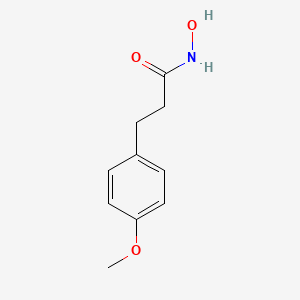
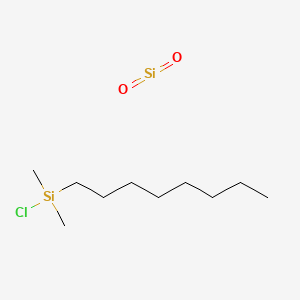
![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)

